[4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
[4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a phenyl group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(chloromethyl)phenyl morpholine with 4-(phenylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-22(20-8-6-19(7-9-20)18-23-14-16-29-17-15-23)24-10-12-25(13-11-24)30(27,28)21-4-2-1-3-5-21/h1-9H,10-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUBEUJCSKXRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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